1-Boc-7-Benzyloxy-3-bromoindole
Overview
Description
1-Boc-7-Benzyloxy-3-bromoindole, also known as BBI, is an indole derivative that is used in organic synthesis. It is a versatile building block for the synthesis of a variety of organic compounds, including those used in pharmaceuticals, agrochemicals, and specialty chemicals. BBI is also used in the synthesis of a variety of biologically active compounds, including those used in drug discovery, pharmacology, and biotechnology.
Scientific Research Applications
Pharmaceutical Research
Indole derivatives, such as 1-Boc-7-Benzyloxy-3-bromoindole, have attracted increasing attention in recent years for their potential as biologically active compounds . They have been studied for the treatment of various disorders in the human body, including cancer cells and microbes .
Synthesis of Alkaloids
Indole derivatives are prevalent moieties present in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites).
Development of New Synthetic Methods
Due to the importance of indole ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . 1-Boc-7-Benzyloxy-3-bromoindole could potentially be used in the development of new synthetic methods.
Chemical Research
1-Boc-7-Benzyloxy-3-bromoindole can be used in chemical research, particularly in studies involving bromoindoles . Bromoindoles are a type of indole derivative that contain a bromine atom, and they have various applications in chemical research.
properties
IUPAC Name |
tert-butyl 3-bromo-7-phenylmethoxyindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO3/c1-20(2,3)25-19(23)22-12-16(21)15-10-7-11-17(18(15)22)24-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLKQYAKUPQJCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)OCC3=CC=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660100 | |
Record name | tert-Butyl 7-(benzyloxy)-3-bromo-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-7-Benzyloxy-3-bromoindole | |
CAS RN |
914349-40-9 | |
Record name | tert-Butyl 7-(benzyloxy)-3-bromo-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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